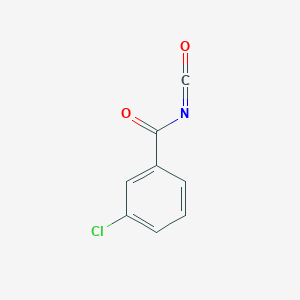

3-Chlorobenzoyl isocyanate

Description

BenchChem offers high-quality 3-Chlorobenzoyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorobenzoyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chlorobenzoyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-3-1-2-6(4-7)8(12)10-5-11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHTZYDJWBKMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556178 | |

| Record name | 3-Chlorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74703-17-6 | |

| Record name | 3-Chlorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chlorobenzoyl isocyanate CAS number 2909-38-8 properties

An In-depth Technical Guide to 3-Chlorophenyl Isocyanate (CAS 2909-38-8)

A Note on Chemical Identity: It is important to clarify that the CAS number 2909-38-8 is assigned to 3-Chlorophenyl isocyanate (also known as m-Chlorophenyl isocyanate). This guide will focus on the properties, applications, and handling of this specific molecule.

Introduction and Core Characteristics

3-Chlorophenyl isocyanate is a highly reactive aromatic isocyanate that serves as a pivotal intermediate in organic synthesis. Its utility stems from the electrophilic nature of the isocyanate (-N=C=O) functional group, which readily reacts with a wide range of nucleophiles. This reactivity profile makes it an essential building block for constructing complex molecules in the pharmaceutical, agrochemical, and material science sectors.[1][2] The presence of a chlorine atom on the phenyl ring also modulates the electronic properties of the molecule and provides an additional site for potential downstream functionalization, although the isocyanate group is by far the more reactive handle. This guide provides an in-depth overview for researchers and drug development professionals on the effective and safe use of this versatile reagent.

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-Chlorophenyl isocyanate are summarized below. Understanding these parameters is crucial for designing experiments, particularly for purification steps like distillation and for ensuring accurate stoichiometric calculations.

| Property | Value | Source(s) |

| CAS Number | 2909-38-8 | [3] |

| Molecular Formula | C₇H₄ClNO | [3] |

| Molecular Weight | 153.57 g/mol | |

| Appearance | Clear colourless to slightly yellow liquid | [1] |

| Density | 1.26 g/mL at 25 °C | [4] |

| Melting Point | -4 °C | [3] |

| Boiling Point | 113-114 °C at 43 mmHg (57.3 mbar) | [4] |

| Refractive Index (n²⁰/D) | 1.559 | [1][4] |

| Flash Point | 82 °C (179.6 °F) - closed cup | |

| SMILES String | Clc1cccc(c1)N=C=O | [4] |

| InChI Key | HHIRBXHEYVDUAM-UHFFFAOYSA-N | [3] |

While detailed, publicly available spectra for this specific compound are limited, the expected spectroscopic signatures can be inferred from its structure.

-

¹H NMR: A complex multiplet pattern in the aromatic region (approx. δ 7.0-7.5 ppm).

-

¹³C NMR: Signals corresponding to the aromatic carbons, with the isocyanate carbon appearing significantly downfield (approx. δ 120-135 ppm), and the carbon attached to the chlorine showing a characteristic shift.

-

IR Spectroscopy: A very strong, characteristic absorption band for the isocyanate (-N=C=O) group typically appears around 2250-2275 cm⁻¹. Additional bands will be present for C-Cl stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 153, with a characteristic M+2 isotope peak for chlorine at m/z 155 (approximately one-third the intensity of the M⁺ peak).

Reactivity and Mechanistic Insights

The chemistry of 3-Chlorophenyl isocyanate is dominated by the reactivity of the isocyanate group. This functional group acts as a potent electrophile, undergoing nucleophilic addition across the C=N bond.

Caption: Chemical structure of 3-Chlorophenyl isocyanate.

Key Reactions:

-

With Alcohols (Carbamate Formation): Alcohols react to form N-aryl carbamates. This reaction is fundamental in polyurethane chemistry and for creating protecting groups or bioactive carbamate linkages in drug molecules.[5]

-

With Amines (Urea Formation): Primary and secondary amines react rapidly to form substituted ureas. This is one of the most common applications in medicinal chemistry for synthesizing kinase inhibitors and other targeted therapeutics.[6]

-

With Water (Hydrolysis): Isocyanates are highly sensitive to moisture. They react with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (3-chloroaniline) and carbon dioxide gas.[5][7] This is a critical consideration for storage and handling, as the CO₂ evolution can cause pressure buildup in sealed containers. The resulting amine can also react with remaining isocyanate to form a disubstituted urea as a byproduct.

The causality behind these reactions lies in the electron-deficient carbon atom of the isocyanate group, which is highly susceptible to attack by electron-rich nucleophiles. The reaction is often exothermic and can be catalyzed by acids or bases.[5]

Caption: Primary reaction pathways for 3-Chlorophenyl isocyanate.

Synthesis and Manufacturing Considerations

While several methods exist for synthesizing isocyanates, a common industrial approach involves the phosgenation of the corresponding primary amine (3-chloroaniline). However, due to the extreme toxicity of phosgene, alternative non-phosgene routes are often preferred in laboratory and modern manufacturing settings.

One such method is a modified Curtius rearrangement, starting from the corresponding carboxylic acid (3-chlorobenzoic acid). A general patent for a related class of compounds describes the reaction of a substituted benzoyl chloride with a cyanate salt in the presence of a Lewis acid catalyst.[8]

Plausible Laboratory Synthesis Route (Non-Phosgene):

-

Acyl Chloride Formation: 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acyl Azide Formation: The resulting 3-chlorobenzoyl chloride is reacted with an azide salt, such as sodium azide (NaN₃), to form 3-chlorobenzoyl azide.

-

Curtius Rearrangement: The acyl azide is carefully heated. It undergoes rearrangement, losing N₂ gas to form the isocyanate. This step must be conducted with extreme caution due to the thermal instability and potential explosive nature of acyl azides.

Applications in Research and Drug Development

3-Chlorophenyl isocyanate is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block.

-

Agrochemicals: It is a known intermediate in the synthesis of herbicides, such as monuron.[1]

-

Medicinal Chemistry: Its primary role is in the synthesis of N-aryl ureas and carbamates. Many kinase inhibitors developed for oncology contain the N-aryl urea scaffold, which is readily accessible through the reaction of an appropriate amine with an aryl isocyanate like 3-Chlorophenyl isocyanate.[6]

-

Pharmacological Research: It was used in the specific preparation of cis-4-[N-(3-chlorophenyl)carbamoloxyl]-2-butenyl-trimethylammonium iodide, a stereochemical analog of a muscarinic, ganglionic stimulant, highlighting its utility in creating specific pharmacophores for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage Protocols

3-Chlorophenyl isocyanate is a hazardous chemical that requires strict safety protocols. It is classified as acutely toxic if inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile, check manufacturer's breakthrough time) and wear protective clothing to prevent skin exposure.[10]

-

Respiratory Protection: All handling should be done in a certified chemical fume hood.[10] If there is a risk of inhalation, a full-face respirator with a combination filter for organic vapors and particulates (e.g., type ABEK) is required.

Storage Conditions:

-

Temperature: Store in a cool, well-ventilated place, typically refrigerated at 2-8 °C.[10][11]

-

Atmosphere: Store under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[11]

-

Container: Keep containers tightly closed.

-

Incompatibilities: Keep away from water, acids, bases, alcohols, amines, and strong oxidizing agents.[9]

Caption: Workflow for the safe laboratory handling of isocyanates.

Experimental Protocol: Synthesis of a Substituted Urea

This protocol describes a general, self-validating method for reacting 3-Chlorophenyl isocyanate with a primary amine.

-

System Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) in a flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0 °C in an ice bath. Causality: Anhydrous conditions prevent hydrolysis of the isocyanate. Cooling controls the exothermic reaction.

-

Reagent Addition: Add 3-Chlorophenyl isocyanate (1.0 eq) to the dropping funnel via syringe. Add the isocyanate dropwise to the stirred amine solution over 15-30 minutes. Causality: Slow addition prevents a rapid temperature increase and potential side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the complete consumption of the limiting reagent. Self-Validation: TLC provides a direct measure of reaction completion, ensuring the process is not stopped prematurely or run unnecessarily long.

-

Product Isolation: If the urea product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Waste Quenching: Any residual isocyanate in the reaction vessel or on equipment should be quenched by rinsing with isopropanol before cleaning with water.

References

-

MP Biomedicals. (2019). 3-Chlorophenyl Isocyanate Safety Data Sheet. Retrieved February 11, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-Chlorophenyl isocyanate. Retrieved February 11, 2026, from [Link]

- Google Patents. (2020). Synthesis method of substituted benzoyl isocyanate.

-

Covestro. (2012). Safety Data Sheet. Retrieved February 11, 2026, from [Link]

-

Finetech Industry. (n.d.). 3-Chlorophenyl isocyanate. Retrieved February 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved February 11, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl isocyanate. Retrieved February 11, 2026, from [Link]

Sources

- 1. 3-Chlorophenyl isocyanate | 2909-38-8 [chemicalbook.com]

- 2. 3-Chloropropanoyl Isocyanate|CAS 54898-89-4 [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-Chlorophenyl isocyanate 99 2909-38-8 [sigmaaldrich.com]

- 5. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 8. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. synquestlabs.com [synquestlabs.com]

Chemical structure and molecular weight of 3-Chlorobenzoyl isocyanate

Chemical Structure, Synthesis, and Applications in Drug Discovery

Part 1: Executive Summary

3-Chlorobenzoyl isocyanate (CAS: 74703-17-6) is a highly reactive electrophilic intermediate used primarily in the synthesis of N-acyl ureas and carbamates . Unlike simple aryl isocyanates (e.g., phenyl isocyanate), the presence of the carbonyl group adjacent to the isocyanate moiety significantly enhances the electrophilicity of the heterocumulene system. This unique reactivity makes it a critical "warhead" in medicinal chemistry for constructing privileged scaffolds found in kinase inhibitors, chitin synthesis inhibitors, and antimicrobial agents.[1]

This guide provides a comprehensive technical analysis of 3-Chlorobenzoyl isocyanate, detailing its physicochemical properties, validated synthesis protocols, mechanistic reactivity, and safety considerations.

Part 2: Chemical Identity & Physicochemical Properties

The following table consolidates the core identification data for researchers and procurement specialists.

| Property | Data |

| Chemical Name | 3-Chlorobenzoyl isocyanate |

| CAS Number | 74703-17-6 |

| Molecular Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.58 g/mol |

| SMILES | Clc1cccc(c1)C(=O)N=C=O |

| InChI Key | Derived from structure |

| Appearance | Colorless to pale yellow liquid (moisture sensitive) |

| Boiling Point | ~110–115 °C (at reduced pressure, predicted) |

| Reactivity Class | Acyl Isocyanate (High Electrophilicity) |

Part 3: Synthetic Pathways

The synthesis of 3-Chlorobenzoyl isocyanate typically avoids the use of phosgene gas in modern laboratory settings, favoring methods that utilize acyl chlorides or amides as precursors.

Method A: Displacement via Sodium Cyanate (Recommended)

This method is preferred for its operational simplicity and avoidance of highly toxic oxalyl chloride fumes.

-

Precursors: 3-Chlorobenzoyl chloride, Sodium Cyanate (NaOCN).

-

Catalyst: Zinc Chloride (ZnCl₂).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Protocol:

-

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend Sodium Cyanate (1.5 eq) in anhydrous DCM.

-

Activation: Add a catalytic amount of ZnCl₂ (0.05 eq).

-

Addition: Dropwise add 3-Chlorobenzoyl chloride (1.0 eq) at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction progress can be monitored by IR (appearance of -NCO peak at ~2240 cm⁻¹).

-

Workup: Filter the mixture under inert gas to remove inorganic salts (NaCl). The filtrate contains the 3-Chlorobenzoyl isocyanate and is often used in situ for subsequent reactions to avoid hydrolysis.

Method B: Oxalyl Chloride Modification

Alternatively, 3-Chlorobenzamide can be reacted with oxalyl chloride, though this releases HCl and CO gases.

Figure 1: Catalytic synthesis pathway from acid chloride precursors.

Part 4: Reactivity & Mechanistic Insights

The reactivity of 3-Chlorobenzoyl isocyanate is defined by the acyl-isocyanate motif. The carbonyl group withdraws electron density from the isocyanate carbon, making it significantly more electrophilic than standard alkyl or aryl isocyanates.

Mechanism of Nucleophilic Addition

When reacting with nucleophiles (e.g., primary amines), the nucleophile attacks the isocyanate carbon. The resulting intermediate is stabilized by the acyl group, leading to the rapid formation of N-acyl ureas .

Key Reactions:

-

With Amines: Yields N-(3-chlorobenzoyl)-N'-alkyl/aryl ureas.

-

With Alcohols: Yields N-(3-chlorobenzoyl) carbamates.

-

Hydrolysis (Moisture): Reacts with water to form the unstable carbamic acid, which decarboxylates to regenerate 3-chlorobenzamide and CO₂.

Figure 2: Mechanism of N-acyl urea formation via nucleophilic addition.

Part 5: Applications in Medicinal Chemistry[2][3][4][5]

3-Chlorobenzoyl isocyanate is a pivotal intermediate in the synthesis of Benzoylureas , a class of compounds with diverse biological activities.

1. Kinase Inhibitors (Anticancer)

The benzoyl urea moiety serves as a hydrogen-bonding pharmacophore that mimics the ATP-binding site in various kinases. Derivatives synthesized from 3-chlorobenzoyl isocyanate have been explored in libraries targeting:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Anti-angiogenic agents.

-

B-RAF: Inhibitors for melanoma treatment.

2. Chitin Synthesis Inhibitors (Agrochemicals)

While 2,6-difluoro derivatives are more common (e.g., Diflubenzuron), the 3-chloro substitution pattern is used in research to modulate lipophilicity and metabolic stability in novel insect growth regulators.

3. Antimicrobial Agents

The resulting N-acyl urea derivatives exhibit antibacterial properties by disrupting cell wall synthesis or membrane integrity in Gram-positive bacteria.

Part 6: Handling & Safety Protocols

Warning: Isocyanates are potent sensitizers and lachrymators.

-

Respiratory Protection: Always handle in a functioning fume hood. Inhalation can cause severe respiratory sensitization and asthma-like symptoms.

-

Moisture Control: Store under inert gas (Nitrogen/Argon) at 2–8°C. Exposure to moisture generates CO₂ pressure buildup in sealed containers.

-

Decontamination: Spills should be neutralized with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

References

-

Molbase. (n.d.). Synthesis Route for CAS 74703-17-6. Retrieved from [Link]

-

Pharos Project. (n.d.). Isocyanates List and CAS Registry. Retrieved from [Link]

Sources

Technical Comparative Analysis: 3-Chlorobenzoyl Isocyanate vs. 3-Chlorophenyl Isocyanate

The following technical guide provides an in-depth comparative analysis of 3-Chlorobenzoyl isocyanate and 3-Chlorophenyl isocyanate . It is structured to serve researchers and drug development professionals, focusing on synthetic utility, mechanistic divergence, and experimental application.[1]

Executive Summary

In medicinal chemistry and agrochemical synthesis, the distinction between 3-Chlorobenzoyl isocyanate (3-CBI) and 3-Chlorophenyl isocyanate (3-CPI) represents the fundamental divergence between acyl isocyanates and aryl isocyanates .

While both reagents introduce a 3-chlorophenyl motif, their electrophilicity and resulting scaffolds differ radically. 3-CPI is a standard electrophile used to generate N-aryl ureas and carbamates. In contrast, 3-CBI possesses a carbonyl group adjacent to the isocyanate moiety, creating a "super-electrophilic" center. This structural difference allows 3-CBI to react with weak nucleophiles without catalysis and serves as the primary gateway to benzoylurea insecticides and kinase-inhibiting scaffolds .

Part 1: Chemical Identity & Structural Divergence[1]

The core difference lies in the linkage between the chlorophenyl ring and the isocyanate group.

| Feature | 3-Chlorophenyl Isocyanate (3-CPI) | 3-Chlorobenzoyl Isocyanate (3-CBI) |

| Structure | Ar–N=C=O | Ar–C(=O)–N=C=O |

| Classification | Aryl Isocyanate | Acyl Isocyanate |

| CAS Number | 2909-38-8 | 74703-17-6 (varies by synthesis route) |

| Molecular Weight | 153.57 g/mol | 181.58 g/mol |

| Electrophilicity | Moderate | High (Activated by C=O) |

| Primary Product | N-(3-Chlorophenyl)ureas | N-(3-Chlorobenzoyl)ureas |

| Stability | Stable liquid (store under inert gas) | Moisture sensitive; often prepared in situ |

Electronic Properties & The "Acyl Effect"

In 3-CPI , the nitrogen lone pair participates in resonance with the aromatic ring, moderately reducing the electrophilicity of the isocyanate carbon.

In 3-CBI , the adjacent carbonyl group (

Part 2: Synthetic Routes & Production[1][2]

Synthesis of 3-Chlorophenyl Isocyanate (3-CPI)

The industrial standard involves the phosgenation of 3-chloroaniline. In the laboratory, triphosgene is preferred for safety.

-

Precursor: 3-Chloroaniline[2]

-

Reagent: Triphosgene (solid phosgene equivalent)

-

Conditions: Reflux in dry dichloromethane (DCM) or toluene.

Synthesis of 3-Chlorobenzoyl Isocyanate (3-CBI)

Acyl isocyanates are rarely purchased due to hydrolytic instability; they are synthesized de novo. The most reliable laboratory method involves the reaction of the primary amide with oxalyl chloride.

-

Precursor: 3-Chlorobenzamide[2]

-

Reagent: Oxalyl Chloride[3]

-

Conditions: Reflux in 1,2-dichloroethane (DCE) or DCM.

Visualization of Synthetic Workflows

Figure 1: Comparative synthetic pathways. 3-CPI is derived from the amine, whereas 3-CBI is derived from the amide via oxalyl chloride.

Part 3: Reactivity Profile & Mechanism

The reactivity difference dictates the experimental setup. 3-CBI reactions are often exothermic and require cooling, whereas 3-CPI reactions with hindered amines may require heating.

Mechanistic Pathway: Nucleophilic Addition

When a nucleophile (e.g., an amine

-

3-CPI Pathway: The amine attacks the isocyanate carbon. The negative charge resides on the nitrogen, stabilized by the aromatic ring, forming a standard urea.

-

3-CBI Pathway: The amine attacks the isocyanate carbon. The negative charge is delocalized onto the carbonyl oxygen (forming a 6-membered chelate-like transition state in some solvents) or the nitrogen. The product is an N-acyl urea .

Key Application: Benzoyl Ureas

The reaction of 3-CBI with anilines yields Benzoylureas , a class of compounds acting as Chitin Synthesis Inhibitors (e.g., Diflubenzuron analogs). This scaffold is difficult to access using 3-CPI.

Figure 2: Divergent reaction outcomes. 3-CBI yields N-acyl ureas (scaffolds for kinase inhibitors/insecticides), while 3-CPI yields standard ureas.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Chlorobenzoyl Isocyanate (In Situ)

This protocol utilizes the Speziale & Smith method, avoiding the use of silver salts.

Reagents:

-

3-Chlorobenzamide (10 mmol, 1.55 g)

-

Oxalyl Chloride (12 mmol, 1.0 mL)

-

1,2-Dichloroethane (DCE) (anhydrous, 20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Dissolution: Add 3-chlorobenzamide and DCE. Stir to create a suspension.

-

Addition: Cool to 0°C. Add oxalyl chloride dropwise via syringe. Caution: Gas evolution (HCl, CO).

-

Reaction: Allow to warm to room temperature, then heat to reflux (83°C) for 3–5 hours. The suspension should become a clear solution, indicating the formation of the isocyanate.

-

Usage: The resulting solution of 3-chlorobenzoyl isocyanate is typically used directly in the next step (e.g., addition of an amine) without isolation, as it is moisture-sensitive.

Protocol B: Synthesis of a Urea Derivative from 3-Chlorophenyl Isocyanate

Standard coupling protocol for library synthesis.

Reagents:

-

3-Chlorophenyl isocyanate (1.0 eq)

-

Aniline derivative (1.0 eq)

-

Dichloromethane (DCM) (0.1 M concentration)

Procedure:

-

Setup: Place the aniline derivative in a reaction vial with a stir bar. Dissolve in dry DCM.

-

Addition: Add 3-chlorophenyl isocyanate dropwise at room temperature.

-

Monitoring: Stir for 2–4 hours. If the product precipitates (common for diaryl ureas), filter and wash with cold DCM.

-

Workup: If soluble, wash with 1M HCl (to remove unreacted amine) and brine. Dry over MgSO₄ and concentrate.

Part 5: Applications in Drug Discovery[5]

| Domain | 3-Chlorophenyl Isocyanate (3-CPI) | 3-Chlorobenzoyl Isocyanate (3-CBI) |

| Target Class | Kinase Inhibitors (Type II) | Kinase Inhibitors / Epigenetics |

| Binding Mode | Forms H-bonds via urea NHs to the hinge region or DFG-motif (e.g., Sorafenib analogs). | Forms H-bonds via the additional Carbonyl oxygen; creates a "pseudo-ring" via intramolecular H-bonding. |

| Agrochemistry | Phenylurea herbicides (PSII inhibitors). | Benzoylurea insecticides (Chitin synthesis inhibitors). |

| Solubility | Resulting ureas are often highly crystalline and insoluble. | N-acyl ureas have different pKa and solubility profiles; the acyl group can be hydrolyzed in vivo (prodrug potential). |

References

-

Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Journal of Organic Chemistry. Link

-

Slocombe, R. J., et al. (1948). The Chemistry of Isocyanates.[4][5][6][7][8] Chemical Reviews. Link

-

BenchChem. (2025).[9] Technical Data: 3-Chlorophenyl Isocyanate.[10][11]Link

-

Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates. Org.[3][12] Synth. 2002, 78, 220.[13] Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3-Chlorophenyl isocyanate.Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-CHLOROBENZAMIDE | CAS#:618-48-4 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-Chlorophenyl isocyanate 99 2909-38-8 [sigmaaldrich.com]

- 11. 3-Chlorophenyl Isocyanate | 2909-38-8 | TCI AMERICA [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Solubility of 3-Chlorobenzoyl isocyanate in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chlorobenzoyl Isocyanate in Organic Solvents

Executive Summary

3-Chlorobenzoyl isocyanate is a highly reactive chemical intermediate of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring process safety, and developing robust purification and formulation strategies. This guide provides a detailed examination of the theoretical solubility profile of 3-Chlorobenzoyl isocyanate, outlines rigorous, field-proven experimental protocols for its quantitative determination, and discusses the critical safety and handling considerations dictated by its reactive nature. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper synthesizes information from structurally analogous compounds and foundational chemical principles to provide researchers, scientists, and drug development professionals with a reliable framework for their work.

Introduction to 3-Chlorobenzoyl Isocyanate: Structure, Reactivity, and Significance

Molecular Structure and Physicochemical Properties

3-Chlorobenzoyl isocyanate (C₈H₄ClNO₂) is characterized by a benzoyl group attached to a highly electrophilic isocyanate (–N=C=O) functional group, with a chlorine atom substituted at the meta-position of the phenyl ring.

-

Molecular Formula: C₈H₄ClNO₂

-

Molecular Weight: 181.58 g/mol

-

CAS Number: 4461-35-2

The molecule's structure imparts a distinct polarity. The cumulative electron-withdrawing effects of the carbonyl group, the isocyanate moiety, and the chlorine atom render the isocyanate carbon exceptionally susceptible to nucleophilic attack. This inherent reactivity is the defining characteristic of the compound and is the primary consideration in all handling and solubility studies. Due to the scarcity of published physical data for 3-Chlorobenzoyl isocyanate itself, data for the closely related compound, 3-Chlorophenyl isocyanate (C₇H₄ClNO), is often used as a surrogate for estimating physical properties, though chemical reactivity may differ. For instance, 3-Chlorophenyl isocyanate is a liquid at room temperature with a density of approximately 1.26 g/mL.[1][2]

The Reactivity of the Isocyanate Group: A Double-Edged Sword

The isocyanate group is central to the synthetic utility of this molecule, but it also presents significant challenges. It reacts exothermically with a wide range of nucleophiles, including:

-

Water and Moisture: Reacts to form an unstable carbamic acid, which rapidly decarboxylates to yield 3-chlorobenzamide. This reaction is a critical concern, as it consumes the starting material and the gaseous CO₂ byproduct can cause pressure buildup in sealed containers.[3][4]

-

Alcohols and Phenols: Reacts to form carbamates (urethanes), a foundational reaction in polyurethane chemistry and organic synthesis.[4][5]

-

Amines (Primary and Secondary): Reacts vigorously to form ureas.[4][5]

This high reactivity mandates that all solubility studies and subsequent reactions be conducted under strictly anhydrous conditions using inert, aprotic solvents to ensure the integrity of the compound.[4]

Theoretical Solubility Profile and Solvent Selection Rationale

The solubility of 3-Chlorobenzoyl isocyanate is governed by the principle of "like dissolves like." Its aromatic ring and chlorine atom provide some nonpolar character, while the highly polar benzoyl isocyanate moiety dominates its interactions.

Predicted Solubility in Common Organic Solvents

Based on its structure and the known behavior of similar isocyanates, a qualitative solubility profile can be predicted.[6][7] This prediction is crucial for initial solvent screening in both solubility determination and reaction design.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |

| Nonpolar Aprotic | Hexanes, Toluene, Benzene | Moderate to Good | The aromatic ring of the solute interacts favorably with aromatic solvents like toluene via π-stacking. Solubility in aliphatic hydrocarbons like hexanes is expected to be lower due to the molecule's significant polarity. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetonitrile | Good to Excellent | These solvents can solvate the polar benzoyl isocyanate group through dipole-dipole interactions without having reactive protons. They represent the optimal choice for creating stable stock solutions and for use as reaction media.[4][6] |

| Polar Protic | Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines | Reactive / Decomposes | These solvents are not suitable for dissolving the compound. The active hydrogen atoms will react with the isocyanate group, leading to chemical decomposition rather than simple dissolution.[5][8] This is a chemical incompatibility, not a lack of physical solubility. |

The Critical Choice of Solvent: A Self-Validating System

The choice of solvent is the most critical experimental parameter. Using a polar aprotic solvent is a self-validating step; if the compound dissolves to form a clear, stable solution without gas evolution or precipitate formation over time, it confirms the solvent's inertness. Conversely, using a protic solvent would lead to observable changes (e.g., precipitation of urea/amide, CO₂ bubbles), invalidating the experiment. Therefore, the protocol's integrity relies on the initial, informed selection of an appropriate anhydrous, aprotic solvent.

Health and Safety: A Prerequisite for Experimentation

Isocyanates as a class are hazardous materials requiring strict handling protocols. 3-Chlorobenzoyl isocyanate and its analogues are potent lachrymators, irritants, and sensitizers.[3][8]

-

Inhalation: May be fatal if inhaled. Causes severe respiratory tract irritation and may lead to allergic respiratory reactions or asthma-like symptoms.[8][9]

-

Skin Contact: Causes skin irritation and may cause an allergic skin reaction.[3]

-

Eye Contact: Causes serious eye irritation and potential burns.[3]

-

Moisture Sensitivity: Reacts with water to produce CO₂, which can rupture sealed containers.[3]

Mandatory Safety Protocols:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[10][11]

-

Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[4]

-

Waste Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust, self-validating workflow for accurately measuring the solubility of 3-Chlorobenzoyl isocyanate. The isothermal equilibrium method is the gold standard, ensuring that the solvent is truly saturated at a given temperature.[7]

Experimental Workflow Diagram

Caption: Isothermal equilibrium workflow for solubility determination.

Step-by-Step Methodology

Materials:

-

3-Chlorobenzoyl isocyanate

-

Selected anhydrous, aprotic organic solvent (e.g., THF, DCM)

-

Temperature-controlled shaker or water bath

-

Glass vials with PTFE-lined caps

-

Gas-tight syringes and 0.2 µm PTFE syringe filters

-

Centrifuge

Procedure:

-

Preparation of Saturated Solutions: i. To a series of 10 mL glass vials, add an excess amount of 3-Chlorobenzoyl isocyanate (enough to ensure solid remains after equilibration). ii. Under an inert atmosphere, accurately pipette a known volume (e.g., 5.00 mL) of the chosen anhydrous solvent into each vial. iii. Tightly cap the vials to prevent solvent evaporation and moisture ingress.

-

Equilibration: i. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). ii. Agitate the mixtures for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typically adequate.[6] The presence of undissolved solute at the end of this period is essential.

-

Sample Withdrawal and Filtration: i. Remove the vials from the shaker and place them in a centrifuge. Spin at a moderate speed until all undissolved solid is pelleted at the bottom. ii. Carefully and slowly withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe fitted with a 0.2 µm PTFE filter. This step is critical to ensure no solid particulates are transferred.[6]

Quantification of Solute Concentration

Two robust methods for quantification are presented below. Running both can serve as a cross-validation of the results.

Method A: Quantification by Back-Titration [7]

-

Causality: This method relies on the stoichiometric reaction of the isocyanate with a known excess of a secondary amine. By titrating the unreacted amine with a standardized acid, the amount of isocyanate that was present in the aliquot can be precisely calculated.

-

Protocol:

-

Immediately dispense the filtered aliquot into a flask containing a precisely known excess of a standardized solution of di-n-butylamine in a dry, inert solvent (e.g., toluene).

-

Allow the reaction to proceed for 15 minutes.

-

Add a few drops of bromophenol blue indicator.

-

Titrate the excess (unreacted) di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (color change from blue to yellow).

-

Perform a blank titration using the same volume of the di-n-butylamine solution without the isocyanate sample.

-

Calculation: The amount of isocyanate is proportional to the difference in titrant volume between the blank and the sample.

-

Method B: Quantification by FTIR Spectroscopy [6]

-

Causality: The isocyanate group has a strong, characteristic absorbance peak in the infrared spectrum around 2250-2275 cm⁻¹. The intensity of this peak is directly proportional to the concentration, as described by the Beer-Lambert law. This allows for rapid and accurate quantification.[12]

-

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of 3-Chlorobenzoyl isocyanate of known concentrations in the desired anhydrous solvent.

-

Measure the absorbance of the characteristic N=C=O stretching peak for each standard.

-

Plot absorbance vs. concentration to generate a calibration curve. The linearity of this curve validates the method in the chosen concentration range.

-

Sample Measurement: Take the filtered aliquot from the saturated solution and measure its FTIR absorbance under the same conditions.

-

Calculation: Determine the concentration of the saturated solution by interpolating its absorbance on the calibration curve.

-

Conclusion

While direct, published quantitative solubility data for 3-Chlorobenzoyl isocyanate remains elusive, a robust framework for its safe handling and experimental determination can be established. The compound is predicted to be highly soluble in polar aprotic solvents such as THF, DCM, and ethyl acetate, while it will react and decompose in protic solvents. Its high reactivity and toxicity necessitate stringent safety precautions, including the use of fume hoods, appropriate PPE, and anhydrous, inert atmosphere techniques. The detailed isothermal equilibrium protocol, combined with either titrimetric or spectroscopic quantification, provides a reliable and self-validating system for researchers to generate the precise solubility data required for advancing chemical synthesis and drug development programs.

References

-

Cole-Parmer. (2003). Material Safety Data Sheet - 3-Chlorophenyl isocyanate. [Link]

-

Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419–4437. [Link]

-

Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19, 4419-4437. [Link]

-

Roberts, J. M., & Liu, Y. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. [Link]

-

Thermo Fisher Scientific. (2025). 3-Chlorophenyl isocyanate - SAFETY DATA SHEET. [Link]

- Liberatori, A., et al. (1987). Determination of isocyanates in water samples by IR spectrophotometry. Environment Protection Engineering.

-

SprayFoam Magazine. (n.d.). Isocyanate and Polyol ASTM Test Methods. [Link]

-

Purnell, C. J., & Walker, R. F. (1985). Spectrophotometric determination of aliphatic isocyanates in the occupational atmosphere. Part 1. Determination of total isocyanate concentration. Analyst, 110(7), 893-897. [Link]

-

Siggia, S., & Hanna, J. G. (1948). Determination of Organic Isocyanates of Isothiocyanates. Analytical Chemistry, 20(11), 1084-1084. [Link]

-

Kim, D. W., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Journal of the American Chemical Society, 128(50), 16394-16397. [Link]

-

Owen, G. R., et al. (2003). Studies on the reactivity of isocyanates and isothiocyanates with palladium-imidoyl complexes. Dalton Transactions, (21), 4069-4076. [Link]

-

Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

Sources

- 1. 3-Chlorophenyl isocyanate 99 2909-38-8 [sigmaaldrich.com]

- 2. 间氯苯异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. dbc.wroc.pl [dbc.wroc.pl]

A Comprehensive Technical Guide to the Safe Handling of 3-Chlorobenzoyl Isocyanate

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3-Chlorobenzoyl Isocyanate. Given the compound's high reactivity and significant health hazards, adherence to stringent safety protocols is paramount. This document moves beyond a standard safety data sheet (SDS) to explain the chemical principles underpinning these essential procedures.

A Note on Sourcing: Data for the specific 3-Chlorobenzoyl Isocyanate is limited. Therefore, this guide synthesizes information from its close structural and reactive analog, 3-Chlorophenyl Isocyanate (CAS No. 2909-38-8), and the general class of aromatic isocyanates. The principles of reactivity and safety are directly transferable.

Hazard Analysis & Chemical Profile

Understanding the inherent chemical properties of 3-Chlorobenzoyl Isocyanate is fundamental to recognizing and mitigating the risks it presents.

Physicochemical Properties

The properties of the closely related 3-Chlorophenyl Isocyanate provide a reliable baseline for assessing risk.

| Property | Value | Source |

| Synonyms | m-Chlorophenyl isocyanate; 1-Chloro-3-isocyanatobenzene | [1][2][3] |

| CAS Number | 2909-38-8 | [1][2][3] |

| Molecular Formula | C₇H₄ClNO | [3] |

| Molecular Weight | 153.57 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 201 °C / 393.8 °F | [3] |

| Melting Point | -4 °C / 24.8 °F | [3] |

| Density | 1.26 g/mL at 25 °C | |

| Flash Point | 82 °C / 179.6 °F (Combustible Liquid) | [1][3] |

Core Reactivity: The Isocyanate Functional Group

The high-risk nature of this compound stems from the isocyanate group (-N=C=O). The central carbon atom is highly electrophilic, making it extremely susceptible to attack by nucleophiles. This reactivity is the basis for its utility in synthesis but also the source of its primary hazards.

-

Reaction with Water: Isocyanates react readily with water or moisture to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂) gas.[4] This reaction is exothermic and the production of CO₂ can rapidly pressurize and rupture a sealed container.[1] This is why moisture must be rigorously excluded during handling and storage.

-

Reaction with Nucleophiles: It reacts exothermically with alcohols, amines, acids, and bases.[2][3][4] These reactions are often vigorous and are the reason for its strict incompatibility requirements.

Toxicological Profile & Health Hazards

Exposure via inhalation, skin contact, or eye contact can have severe consequences. Isocyanates are potent sensitizers, meaning that initial exposure can lead to a severe allergic reaction upon subsequent exposures, even at very low concentrations.[1][5]

| Hazard | Description | Citations |

| Acute Inhalation Toxicity | Fatal if inhaled. Vapors can cause severe respiratory tract irritation, burning pain, coughing, wheezing, and potentially fatal pulmonary edema. | [1][2][3][6] |

| Skin Corrosion/Irritation | Causes severe skin burns. Can cause irritation, discoloration, and hardening of the skin. May be harmful if absorbed through the skin. | [1][2][6] |

| Eye Damage/Irritation | Causes serious eye damage. It is a lachrymator, a substance that causes tearing. Contact can lead to severe irritation and burns. | [1][2][3] |

| Respiratory & Skin Sensitization | May cause allergic reactions. Chronic exposure can lead to permanent lung damage and decreased lung function. Once sensitized, an individual may have a severe asthmatic reaction to even minute exposures. | [1][2][3][5] |

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls over personal equipment, is mandatory.

The Primacy of Engineering Controls

PPE is the last line of defense; the first is to remove the hazard from the operator's environment.

-

Chemical Fume Hood: All handling of 3-Chlorobenzoyl Isocyanate must be performed inside a certified chemical fume hood to contain the highly toxic vapors.[2][7]

-

Ventilation: The laboratory must have adequate general ventilation. Ensure the fume hood is functioning correctly before beginning any work.[8]

-

Emergency Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[2][9]

Personal Protective Equipment: A Multi-Layered Defense

Given the severe hazards, a comprehensive PPE protocol is required.

| PPE Category | Specification & Rationale | Citations |

| Respiratory | A NIOSH-certified supplied-air respirator is the most protective option.[10] Air-purifying respirators (e.g., full-face with organic vapor cartridges) are not recommended for isocyanates as they provide limited protection and have no end-of-service-life indicator.[10] | [10][11] |

| Hand Protection | Chemical-resistant gloves are mandatory. Suitable materials include nitrile, butyl rubber, or neoprene. Thin latex gloves are not suitable. Double-gloving is recommended. | [10][11][12] |

| Eye/Face Protection | Chemical safety goggles and a full-face shield must be worn. If a full-face respirator is used, it provides integrated eye and face protection. | [8][9][11] |

| Protective Clothing | A disposable chemical-resistant suit or coverall should be worn over personal clothing to prevent skin contact. | [11][12] |

Workflow: Donning & Doffing PPE

Properly removing PPE is critical to prevent cross-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to gown) and clean surfaces only with clean surfaces (e.g., bare hand to inner clothing).

Caption: Sequential process for donning and doffing PPE to minimize contamination risk.

Standard Operating Procedures (SOPs) for Handling & Storage

Pre-use Safety Checklist

-

Verify Fume Hood: Confirm the chemical fume hood has a current certification sticker and the airflow monitor indicates normal operation.

-

Locate Emergency Gear: Physically locate the nearest safety shower, eyewash, and fire extinguisher.

-

Prepare Spill Kit: Ensure an isocyanate-specific spill kit is readily available. This must include an inert absorbent (e.g., sand, vermiculite) and a neutralization solution.[13][14][15]

-

Review Protocol: Read through the entire experimental procedure before handling the chemical.

Step-by-Step Handling Protocol

-

Work Area Preparation: Clear the fume hood of all unnecessary items. Cover the work surface with absorbent, disposable bench paper.

-

Inert Atmosphere: If the procedure allows, flush the reaction vessel with an inert gas like nitrogen or argon to displace moisture-laden air.

-

Aliquot Transfer: Use a syringe or cannula under an inert atmosphere for liquid transfers. Avoid pouring, which can increase vapor exposure.

-

Reaction Monitoring: Keep the reaction vessel closed and under constant observation, especially during initial mixing, as reactions can be exothermic.

-

Post-use Decontamination: Thoroughly decontaminate any reusable equipment (syringes, glassware) that came into contact with the isocyanate using a suitable decontamination solution before removing it from the fume hood.

Storage Requirements

Improper storage is a common cause of incidents.

-

Conditions: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[1][2][16] A refrigerator rated for flammable storage at 2-8°C is recommended.[9]

-

Container: Keep the container tightly closed when not in use.[1][2] The container headspace should be filled with an inert gas.

-

Segregation: Do not store with incompatible materials.[9]

Incompatibility Chart

Contact with these materials must be avoided.

| Incompatible Material | Hazardous Outcome | Citations |

| Water, Moist Air | Exothermic reaction, release of CO₂ gas leading to pressure buildup. | [1][2][3][4] |

| Acids, Strong Bases | Vigorous exothermic reactions and potential for violent polymerization. | [2][3][4] |

| Alcohols, Amines | Highly exothermic reactions. | [2][3][4] |

| Strong Oxidizing Agents | Risk of fire and explosion. | [2][3] |

Emergency Response & Decontamination

Rapid and correct response to spills or exposures is critical.

Spill Management Protocol

Immediate and appropriate action is crucial to prevent exposure.[15]

Immediate Actions:

-

Alert: Alert all personnel in the immediate area and the laboratory supervisor.

-

Ventilate: Ensure the fume hood is operating at maximum capacity. If the spill is large and outside of a hood, evacuate the entire lab and contact the emergency response team.[10][15]

Caption: Decision workflow for responding to an isocyanate spill.

Minor Spill Cleanup Procedure (Trained Personnel Only):

-

Don PPE: Wear full PPE as described in Section 2.2, including respiratory protection.[10]

-

Contain: Cover the spill with an inert, dry absorbent material like sand, vermiculite, or sawdust.[14][15][17] Do not use water.[17]

-

Neutralize: Carefully and slowly add a decontamination solution to the absorbed material, working from the outside in.[15] Allow it to react for at least 10 minutes.[14]

-

Collect: Scoop the mixture into an open-top, labeled waste container. DO NOT SEAL THE CONTAINER. The neutralization reaction produces CO₂ gas, which can cause a sealed container to rupture.[13][14][17]

-

Final Decontamination: Wipe the spill area with the decontamination solution, followed by water.

-

Dispose: Dispose of all contaminated materials (absorbent, PPE, cleaning supplies) as hazardous waste according to institutional guidelines.[13][17]

First Aid Procedures

Immediate medical attention is required for all exposure routes.

| Exposure Route | First Aid Procedure | Citations |

| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][2][9] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | [1][2][15] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention. | [1][2][9][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2][9] |

Waste Disposal

All materials contaminated with 3-Chlorobenzoyl Isocyanate are considered hazardous waste.

-

Collect waste in a designated, labeled container.

-

As noted, do not seal containers containing recently neutralized isocyanate waste to allow for the venting of CO₂.[13][14][17]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[17]

Conclusion

3-Chlorobenzoyl Isocyanate is a valuable reagent whose utility is matched by its significant hazards. A thorough understanding of its reactivity and toxicology, coupled with the disciplined implementation of robust engineering controls, personal protective equipment, and emergency procedures, is essential for its safe use in research and development. Proactive risk mitigation is the cornerstone of a safe laboratory environment.

References

- Isocyanates – A family of chemicals - Transports Canada.

- Isocyanates: Control measures guideline - Canada.ca.

- guide-to-handling-isocyan

- 5 Ways to Protect Yourself From Isocyan

- SPILL & DISPOSAL PROCEDURES – ISOCYAN

- Personal Protective Equipment: Helping to Reduce Isocyan

- What PPE is required when working with isocyan

- 3-Chlorobenzoyl isothiocyan

- Material Safety Data Sheet - 3-Chlorophenyl isocyan

- SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyan

- Safety Precautions for Working with Aromatic Isocyanates: Applic

- SAFETY D

- 3-Chlorophenyl Isocyanate - SAFETY D

- SAFETY D

- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific

- SAFETY D

- 3-CHLORO-4-METHYLPHENYL ISOCYAN

- Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98% - Cole-Parmer.

- 3-Chlorophenyl Isocyanate | 2909-38-8 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Technical Support Center: Benzoyl Isocyan

- 3-Chlorophenyl isocyan

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. lakeland.com [lakeland.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Control measures guide - Canada.ca [canada.ca]

- 11. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 12. compositesone.com [compositesone.com]

- 13. Isocyanates – A family of chemicals [tc.canada.ca]

- 14. safetyinnumbers.ca [safetyinnumbers.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fsi.co [fsi.co]

An In-depth Technical Guide to the Reactivity of Acyl Isocyanates in Organic Synthesis

Executive Summary

Acyl isocyanates (R-CO-N=C=O) are a class of exceptionally reactive and versatile intermediates in organic synthesis. Characterized by a highly electrophilic isocyanate carbon, activated by the adjacent electron-withdrawing acyl group, these compounds serve as powerful building blocks for a diverse array of molecular architectures. Their utility spans from the synthesis of complex nitrogen-containing heterocycles to the formation of key functional groups in pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of acyl isocyanates, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key transformations to empower chemists to effectively harness the synthetic potential of these dynamic reagents.

The Acyl Isocyanate: A High-Energy Intermediate

At its core, the reactivity of an acyl isocyanate is dictated by the electronic properties of the acyl-NCO moiety. The presence of two adjacent carbonyl or carbonyl-like carbons renders the central isocyanate carbon highly electron-deficient and thus, exceptionally susceptible to nucleophilic attack. This heightened electrophilicity distinguishes them from their more stable alkyl or aryl isocyanate counterparts, allowing for reactions to proceed rapidly, often at room temperature or below, and with a broader range of nucleophiles.[1]

Their utility is further enhanced by the variety of methods available for their synthesis, particularly those that allow for in situ generation and trapping, thereby mitigating challenges associated with their high reactivity and moisture sensitivity.

Key Synthetic Routes

The two most prevalent laboratory-scale methods for generating acyl isocyanates are the Curtius rearrangement of acyl azides and the reaction of primary amides with oxalyl chloride.

-

The Curtius Rearrangement: This classic transformation involves the thermal or photochemical decomposition of an acyl azide, which rearranges to the corresponding isocyanate with the loss of nitrogen gas.[2][3] A critical mechanistic insight is that the reaction is a concerted process, where the alkyl or aryl group migrates simultaneously with nitrogen expulsion, thus avoiding the formation of a free, high-energy acyl nitrene intermediate.[2][4] This concerted nature ensures that the stereochemistry of the migrating group is fully retained, a feature of significant value in asymmetric synthesis.[2]

-

Reaction of Amides with Oxalyl Chloride: A more direct route involves the treatment of a primary amide with oxalyl chloride.[5][6][7] This method is broadly applicable but requires careful temperature control, as the reaction can be highly exothermic.[8] The choice of solvent and the rate of addition are critical parameters to manage the reaction's energetic profile and optimize yields, which can be variable for aliphatic amides without an adjacent electron-withdrawing group.[5]

Caption: Key synthetic pathways to Acyl Isocyanates.

Core Reactivity: A Tale of Two Electrophiles

The synthetic versatility of acyl isocyanates stems from their predictable yet powerful reactivity patterns, dominated by nucleophilic additions and cycloadditions.

Nucleophilic Addition Reactions

The primary mode of reactivity is the addition of a nucleophile to the central carbon of the N=C=O group. This reaction is typically rapid and exothermic.

-

With Alcohols: The reaction with alcohols proceeds readily to form N-acyl carbamates.[6] The high reactivity allows for the derivatization of even sterically hindered alcohols. This has been expertly exploited in analytical chemistry, where reagents like trichloroacetyl isocyanate (TAI) are used as derivatizing agents for the NMR analysis of chiral alcohols.[9][10][11] The resulting diastereomeric carbamates often exhibit distinct chemical shifts, enabling the determination of enantiomeric excess.[9][12][13]

-

With Amines: Amines react almost instantaneously to yield stable N,N'-diacyl ureas or related acyl ureas.[6][14] The reaction is so facile that it often requires no catalyst and proceeds to completion at low temperatures.

-

With Water: Hydrolysis occurs rapidly via addition of water to form an unstable N-acylcarbamic acid, which spontaneously decarboxylates to afford a primary amide and carbon dioxide. This underscores the critical need for anhydrous conditions when handling or generating acyl isocyanates.[6]

Caption: Nucleophilic addition to an acyl isocyanate.

Cycloaddition Reactions

Acyl isocyanates are potent electrophiles in cycloaddition reactions, acting as dienophiles or dipolarophiles to construct various heterocyclic systems.

-

[4+2] Cycloadditions: As electron-deficient heterodienophiles, they readily participate in Diels-Alder type reactions with conjugated dienes to form six-membered heterocycles. They also react with heterodienes like imines or carbodiimides to give 1,3,5-oxadiazin-6-ones.[15][16]

-

[2+2] Cycloadditions: With electron-rich alkenes, such as enamines or vinyl ethers, acyl isocyanates can undergo [2+2] cycloadditions to form four-membered β-lactam rings.[17][18] These reactions can be in competition with the thermodynamically more stable [4+2] adducts. From a practical standpoint, high pressure (e.g., 12 kbar) can be employed as a strategic tool to favor the kinetically controlled [2+2] cycloaddition pathway, which typically has a smaller volume of activation.[17][19]

Caption: [4+2] vs. [2+2] cycloadditions of acyl isocyanates.

Applications in Drug Development & Advanced Synthesis

The reliable and diverse reactivity of acyl isocyanates makes them invaluable in modern organic synthesis, particularly for constructing molecules of pharmaceutical interest.

-

Heterocyclic Synthesis: The ability to form multiple C-N bonds in a controlled manner makes acyl isocyanates ideal precursors for nitrogen-containing heterocycles.[20][21][22] For instance, intramolecular trapping of an isocyanate generated via a Curtius rearrangement is a powerful strategy for ring formation. Furthermore, transition-metal-catalyzed reactions are expanding their utility. Rh(III)-catalyzed C-H amidation, for example, allows for the direct coupling of isocyanates with anilides or enamides to form N-acyl anthranilamides, which are precursors to medicinally relevant quinazolinones.[23][24][25][26][27]

-

Key Intermediates in Total Synthesis: The Curtius rearrangement is frequently a key step in the total synthesis of complex natural products.[2] Its mild conditions and predictable stereochemical outcome are highly advantageous. For example, a key step in a synthesis of the antiviral drug Oseltamivir involves the generation of an isocyanate via the Curtius rearrangement, which is then trapped by a carboxylic acid.

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on robust and reproducible protocols. The following methods are representative of standard laboratory practice for the generation and reaction of acyl isocyanates.

Protocol 1: Synthesis of α-Chloroacetyl Isocyanate via the Oxalyl Chloride Method[7]

This procedure is adapted from a validated Organic Syntheses protocol and must be performed in a well-ventilated fume hood due to the evolution of HCl and the toxicity of oxalyl chloride.

-

Apparatus Setup: Equip a 250-mL round-bottomed flask with a magnetic stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube. Causality: Rigorous exclusion of moisture is paramount to prevent the rapid hydrolysis of the acyl isocyanate product.[6]

-

Charging the Flask: Add α-chloroacetamide (46.7 g, 0.5 mol) and 100 mL of 1,2-dichloroethane to the flask.

-

Reagent Addition: Chill the stirred mixture in an ice bath to ~2 °C. Add oxalyl chloride (76.2 g, 0.6 mol) all at once.

-

Reaction: Remove the ice bath and stir the mixture for 1 hour at room temperature. Then, heat the reaction to reflux (~83 °C) with continued stirring for 5 hours. Insight: The initial stirring at room temperature allows for the controlled formation of an intermediate, while the reflux drives the reaction to completion, expelling gaseous byproducts (HCl, CO).

-

Workup and Purification: Cool the resulting solution in an ice bath to 0–10 °C. Replace the condenser with a distillation apparatus. Remove the solvent under reduced pressure (70 mm Hg).

-

Distillation: Once the solvent is removed, distill the remaining oil under reduced pressure. The product, α-chloroacetyl isocyanate, is collected as a colorless oil at 68–70 °C (70 mm Hg). Yield: ~39 g (65%).

Protocol 2: General Procedure for N-Acyl Carbamate Formation

-

Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the acyl isocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add a solution of the desired alcohol (1.0-1.1 eq) in the same anhydrous solvent dropwise over 5-10 minutes.

-

Reaction Monitoring: The reaction is often instantaneous. Monitor the disappearance of the isocyanate starting material by thin-layer chromatography (TLC) or by observing the characteristic isocyanate stretch (~2250 cm⁻¹) in the IR spectrum.

-

Workup: Once the reaction is complete (typically < 30 minutes), concentrate the mixture under reduced pressure. The resulting crude N-acyl carbamate is often of high purity and can be used directly or purified further by recrystallization or column chromatography.

Data Presentation: Representative Reactivity

| Acyl Isocyanate | Nucleophile | Conditions | Product | Typical Yield | Reference |

| Trichloroacetyl Isocyanate | 2-Butanol | CH₂Cl₂, 0 °C to RT, 15 min | N-(Trichloroacetyl) carbamate | >95% | |

| Benzoyl Isocyanate | Aniline | Diethyl ether, RT, 30 min | N-Benzoyl-N'-phenylurea | 92% | |

| Phenylacetyl Isocyanate | Ethanol | THF, RT, 1h | Ethyl N-(phenylacetyl)carbamate | ~85% | [8] |

| α-Chloroacetyl Isocyanate | 2-Chloroallyl alcohol | Dichloromethane, RT | 2-Chloroallyl N-(chloroacetyl)carbamate | 76% | [5] |

Conclusion

Acyl isocyanates are not merely chemical curiosities but are workhorse intermediates that provide elegant and efficient solutions to complex synthetic challenges. Their high electrophilicity, while demanding careful handling, is the very source of their synthetic power. Through foundational reactions like nucleophilic addition and cycloaddition, and enabled by robust synthetic methods like the Curtius rearrangement, acyl isocyanates grant access to a vast chemical space of amides, ureas, carbamates, and heterocycles. As transition metal catalysis continues to unveil novel modes of C-H functionalization, the role and importance of acyl isocyanates in the toolkits of synthetic, medicinal, and process chemists are set to expand even further.

References

-

Kumar, A., & Mahajan, S. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Center for Biotechnology Information. [Link]

-

Chmielewski, M., Kaluza, Z., Salański, P., & Jurczak, J. (1989). High-pressure [2 + 2]cyloaddition of acyl isocyanates to glycals. High Pressure Research. [Link]

-

Jeong, T., Han, S., Mishra, N. K., Sharma, S., Lee, S. Y., Oh, J. S., Kwak, J. H., Jung, Y. H., & Kim, I. S. (2015). Rh(III)-Catalyzed C-H Amidation of Indoles with Isocyanates. PubMed. [Link]

-

Bedane, K. G., & Singh, G. S. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]

-

Wentrup, C. (2005). The curtius rearrangement of acyl azides revisited - formation of cyanate (R-O-CN). UQ eSpace. [Link]

- Process for the preparation of acyl isocyanates. (1995).

-

Bedane, K. G., & Singh, G. S. (2015). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ResearchGate. [Link]

-

Speziale, A. J., Smith, L. R., & Fedder, J. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Semantic Scholar. [Link]

-

Jeong, T., Han, S., Mishra, N. K., Sharma, S., Lee, S.-Y., Oh, J. S., Kwak, J. H., Jung, Y. H., & Kim, I. S. (2015). Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates. The Journal of Organic Chemistry. [Link]

-

Jeong, T., et al. (2015). Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates. ACS Publications. [Link]

-

Tsuge, O., & Sakai, K. (1972). Studies of Acyl and Thioacyl Isocyanates. VIII. Cycloaddition Reactions of Benzoyl and Thiobenzoyl Isocyanates with Carbodiimides. Bulletin of the Chemical Society of Japan. [Link]

-

Chmielewski, M., Kaluza, Z., Salański, P., & Jurczak, J. (2006). High-pressure [2 + 2]cyloaddition of acyl isocyanates to glycals. Taylor & Francis Online. [Link]

-

Jeong, T., Han, S., Mishra, N. K., Sharma, S., Lee, S.-Y., Oh, J. S., Kwak, J. H., Jung, Y. H., & Kim, I. S. (2015). Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates. The Journal of Organic Chemistry. [Link]

-

Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. ACS Publications. [Link]

-

Tsuge, O., & Kanemasa, S. (1972). Studies of Acyl and Thioacyl Isocyanates. IX. The Cycloaddition Reactions of Benzoyl and Thiobenzoyl Isocyanates with Anils. Bulletin of the Chemical Society of Japan. [Link]

-

Kumar, A., & Mahajan, S. (2019). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

-

Speziale, A. J., Smith, L. R., & Redder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry. [Link]

-

Speziale, A. J., & Smith, L. R. (1962). α-CHLOROACETYL ISOCYANATE. Organic Syntheses. [Link]

-

Rearrangement, H. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Liu, J.-Q., Shen, X., Shatskiy, A., & Wang, X.-S. (2021). Cycloaddition reactions of isocyanides with acyl chlorides. ResearchGate. [Link]

-

Smith, L. R. (1966). A New and Convenient in situ Method of Generating Phenyl Isocyanates from Anilines Using Oxalyl Chloride. ResearchGate. [Link]

-

Roos, G. H. P., & Donovan, A. R. (2000). The reaction of alcohol diastereomers R*OH with trichloroacetyl isocyanate to give carbamates. ResearchGate. [Link]

-

Stuart, D. R., Alsabeh, P., Kuhn, M., & Fagnou, K. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. National Center for Biotechnology Information. [Link]

-

Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

-

Ruzicka, J., Streinz, L., Saman, D., & Leseticky, L. (2003). (S)-2-chloro-2-fluoroethanoyl isocyanate, a chiral derivative of trichloroacetyl isocyanate. PubMed. [Link]

-

Rezaei, M., Kasmaei, M., & Kianmehr, E. (2024). Rh(III)‐catalyzed imidization of alkenoic acids with isocyanates. ResearchGate. [Link]

-

Tsuge, O., & Kanemasa, S. (1973). Acyl and thioacyl isocyanates. XIII. Reactions of benzoyl and thiobenzoyl isocyanates with hydrazobenzenes and further investigation of the reaction of thiobenzoyl isocyanate with phenylhydrazine. The Journal of Organic Chemistry. [Link]

-

Ruzicka, J., Streinz, L., Saman, D., & Leseticky, L. (2003). (S)-2-Chloro-2-fluoroethanoyl isocyanate, a chiral derivative of trichloroacetyl isocyanate. ResearchGate. [Link]

-

Yamago, S. (2024). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

-

Liu, H., Li, J., Du, G., & Chen, J. (2018). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry. PubMed. [Link]

-

Hernandez, A. G., Grooms, G. M., El-Alfy, A. T., & Stec, J. (2022). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. ACS Omega. [Link]

-

Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. Vaia. [Link]

-

Nucleophilic Addition–Elimination. Save My Exams. [Link]

-

Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]

-

Barrett, A. G. M., Betts, M. J., & Fenwick, A. (1985). Acyl and sulfonyl isocyanates in .beta.-lactam synthesis. The Journal of Organic Chemistry. [Link]

-

ACYLATION of ALCOHOLS / AMINES. (2016). Chemsheets. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (S)-2-chloro-2-fluoroethanoyl isocyanate, a chiral derivative of trichloroacetyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. researchgate.net [researchgate.net]

- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 23. Rh(III)-Catalyzed C-H Amidation of Indoles with Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Medicinal Chemistry Applications of 3-Chlorobenzoyl Isocyanate

[1]

Executive Summary

3-Chlorobenzoyl isocyanate (CAS: 2909-38-8 for the phenyl analog; Note: Benzoyl isocyanates are often generated in situ or supplied as specialized reagents) represents a high-value electrophilic building block in medicinal chemistry. Unlike standard phenyl isocyanates, the acyl isocyanate moiety (

The 3-chloro substituent plays a dual role:

-

Electronic Modulation: It exerts an inductive electron-withdrawing effect (

) from the meta position, enhancing the electrophilicity of the carbonyl carbon without the steric hindrance associated with ortho substitution. -

Pharmacokinetic Optimization: The chlorine atom increases lipophilicity (

), improving membrane permeability and metabolic stability of the final drug candidate.

This guide details the synthetic utility of 3-chlorobenzoyl isocyanate, focusing on its role in developing chitin synthesis inhibitors (insecticides) and anticancer agents (kinase inhibitors).

Chemical Profile & Reactivity

3-Chlorobenzoyl isocyanate is significantly more reactive than 3-chlorophenyl isocyanate due to the presence of the carbonyl group adjacent to the isocyanate nitrogen. This "acyl" activation lowers the LUMO energy of the isocyanate group, making it susceptible to attack by even weak nucleophiles.

Reactivity Landscape

The molecule serves as a divergent linchpin in synthesis:

-

Path A (Amines): Yields N-acylureas . These are the most common products, serving as bioisosteres for amides or as specific kinase inhibitor scaffolds.

-

Path B (Alcohols/Phenols): Yields N-acylcarbamates , often used as prodrugs or protected intermediates.[1]

-

Path C (Cyclization): Reacts with bis-nucleophiles (e.g., anthranilic acids, enamines) to form heterocycles like quinazolinediones and oxazines.[1]

Figure 1: Divergent synthetic pathways for 3-chlorobenzoyl isocyanate.[1]

Core Application: Benzoylurea Synthesis